Azo fuchsine

Vue d'ensemble

Description

Azo fuchsine is a type of azo dye that has been used in various scientific experiments . It has been used in the degradation process of organic pollutants in the presence of transition crystal TiO2 powder . The azo fuchsine solution gives four absorption peaks at 250, 305, 375, and 525 nm, respectively, within the range of 200–700 nm corresponding to the benzene ring and azo bond in azo fuchsine molecule .

Synthesis Analysis

The synthesis of azo compounds, including azo fuchsine, typically involves diazotization/azo coupling reactions . These methods are pivotal for generating a wide variety of azo derivatives with diverse applications. The synthesis process has evolved to include various methodologies such as solvent-free silica supported boron trifluoride, methyl nitrite-active iron based-Japp-Kalingemann, and metal-catalyzed coupling among others, which yield azo compounds in good to moderate yields .Molecular Structure Analysis

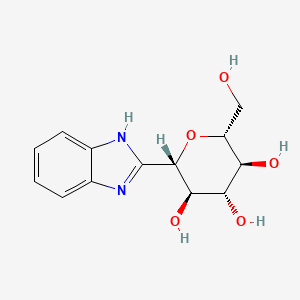

The molecular structure of azo fuchsine and its derivatives has been explored through various spectroscopic techniques. These studies reveal the significance of the azo group (-N=N-) and its contribution to the color and properties of the compound. The maximum absorption peak at 523 nm in the visible region corresponds to the azo bond (–N=N–) of Azo Fuchsine molecule, and at 285 and 350 nm in ultraviolet region are related to the naphthyl and phenyl rings .Chemical Reactions Analysis

Azo compounds can be synthesized using several approaches including azo coupling, the most common method reported, Mills reactions and Wallach reactions . In the dye industry, azos are often prepared in batch reactors using azo coupling reactions and take advantage of the simple, low-cost nature of the equipment involved .Physical And Chemical Properties Analysis

Azo dyes display physicochemical stability and optical properties that make them appealing for applications in numerous areas . The most studied are color analysis, tautomerism, indicator, and acid–base equilibrium .Applications De Recherche Scientifique

Wastewater Treatment

Azo fuchsine, like other anionic azo dyes, can be adsorbed on surface-functionalised silicas . These advanced adsorbents have been given much attention for treating wastewater due to the silanol reactivity, resulting in strong binding affinities towards many pollutants . The adsorption process followed the Langmuir isotherm and pseudo-second-order models, with a predominantly spontaneous and endothermic nature .

Dye Industry

Azo compounds, including Azo fuchsine, find use in the large and valuable dye industry . They are used as photoconductive organic pigments, fluorescent quenchers, paints, cosmetics, and inks .

Material Science

Azobenzene derivatives, including Azo fuchsine, have evolved from simple dyes to exquisite molecules that can be used to control the properties of diverse materials, including biomacromolecules, polymers, hybrid materials, inorganic materials, and metal–organic frameworks .

Energy and Photonics

Azobenzenes have become ubiquitous in many aspects of our lives, ranging from textiles, cosmetics, food, and medicine to energy and photonics . Their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability make them suitable for these applications .

Photopharmacology

The development of azobenzenes has stimulated the production of new colored and light-responsive materials with various applications, and their use continues to expand towards new high-tech applications such as photopharmacology .

Drug Delivery

Azobenzenes are also being used in the development of biodegradable materials for drug delivery . Their synthetic versatility and adaptive properties continue to inspire new research directions in this field .

Safety and Hazards

Orientations Futures

In the current scenario, a combination of biological and advanced oxidation processes seem to be the most desired solution for the treatment of azo dyes . Moreover, mechanistic studies of the pathways and enzymes involved in dye degradation and detoxification need to be undertaken for process optimization .

Propriétés

IUPAC Name |

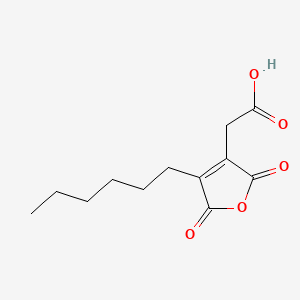

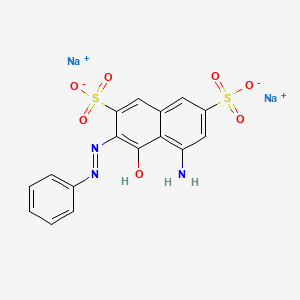

disodium;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O7S2.2Na/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10;;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJVOKWHGUAUHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044562 | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azo fuchsine | |

CAS RN |

3567-66-6 | |

| Record name | D & C Red No. 33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red No. 33 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 33 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DBA0SBB0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of Azo Fuchsine in the provided research papers?

A1: Azo Fuchsine is primarily used as a model organic pollutant in the research papers. Its degradation under various conditions, such as ultrasonic irradiation [], visible light photocatalysis [], and microwave-induced catalytic degradation [], is studied to evaluate the effectiveness of different catalysts and treatment methods.

Q2: What catalyst systems have been investigated for the degradation of Azo Fuchsine?

A2: Several catalyst systems have been explored, including:

- Transition crystal nanometer Titanium Dioxide (TiO2) sonocatalyst []

- Iron (Fe) doped mixed crystal TiO2 photocatalyst []

- Spinel-Nickel Ferrite (NiFe2O4)/natural mineral composites (sepiolite, diatomite, and kaolinite) []

- Erbium (Er):Yttrium Aluminum Garnet (Y3Al5O12)/TiO2 composite films []

- Erbium (Er):Y3Al5O12/TiO2-Zinc Oxide (ZnO) composite []

Q3: Why is there a focus on using visible light for Azo Fuchsine degradation?

A3: TiO2, a widely studied photocatalyst, primarily absorbs ultraviolet (UV) light, which makes up a small portion of sunlight. To enhance the utilization of solar energy, researchers are investigating ways to activate TiO2 with visible light. Doping TiO2 with elements like Iron (Fe) [] or combining it with upconversion luminescence agents like Erbium-doped Yttrium Aluminum Garnet (Er:Y3Al5O12) [, ] aims to shift its light absorption towards the visible spectrum, allowing for more efficient use of sunlight in photocatalytic degradation processes.

Q4: How does the crystal structure of TiO2 affect the degradation of Azo Fuchsine?

A4: Research indicates that the crystal structure of TiO2 significantly impacts its catalytic activity. For instance, the sonocatalytic activity of transition crystal TiO2, containing both rutile and anatase phases, was found to be higher than that of pure rutile or anatase TiO2 for degrading Azo Fuchsine under ultrasonic irradiation. [] This difference highlights the importance of phase composition in optimizing catalytic performance.

Q5: What factors influence the degradation rate of Azo Fuchsine in these studies?

A5: Several factors have been identified to influence the degradation efficiency, including:

- Catalyst type and composition: Different catalysts exhibit varying activities [, , , , ].

- Irradiation type and intensity: Ultrasonic irradiation [], visible light [, ], and microwave irradiation [] have been studied, each with varying effectiveness.

- pH of the solution: The acidity of the solution can affect catalyst performance and degradation pathways. []

- Initial concentration of Azo Fuchsine: Degradation rates can change depending on the initial pollutant concentration. []

- Temperature: Reaction temperature influences the rate of degradation. []

Q6: What analytical techniques are commonly employed to monitor Azo Fuchsine degradation?

A6: Researchers primarily use UV-Vis spectrophotometry to monitor the degradation of Azo Fuchsine. [, , , ] This technique allows for the quantification of Azo Fuchsine concentration over time by measuring the absorbance of the solution at specific wavelengths.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)

![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(3-methoxyphenyl)-N-sulfooxy-ethanimidothioate](/img/structure/B1206436.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide](/img/structure/B1206437.png)